molecular formula C13H14N4O3 B2887050 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 1797317-88-4

6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide

Katalognummer B2887050
CAS-Nummer: 1797317-88-4
Molekulargewicht: 274.28
InChI-Schlüssel: KBFHLWCTTBQZKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuromuscular Disorders

This compound has shown promise in the treatment of neuromuscular disorders, such as Charcot-Marie-Tooth disease . These disorders affect the nerves that control voluntary muscles, and the compound may help improve muscle function and reduce symptoms .

Muscle Disorders

It may also be beneficial in treating various muscle disorders, including hereditary inclusion body myositis and Duchenne muscular dystrophy . These conditions lead to muscle weakness and degeneration, and the compound could potentially slow down or reverse these effects .

Heart Disease

In the context of heart disease, particularly heart failure , the compound could offer a new approach to treatment by improving heart muscle function and reducing the progression of the disease .

Pulmonary Fibrosis

For conditions like idiopathic pulmonary fibrosis , a progressive lung disease, the compound might be used to slow down the scarring of lung tissue and improve respiratory function .

Liver Disease

Liver diseases, such as non-alcoholic steatohepatitis , could be treated with this compound by reducing liver inflammation and fibrosis, potentially improving liver health and function .

Inflammatory Bowel Disease

The compound has potential applications in treating inflammatory bowel diseases, including ulcerative colitis and Crohn’s disease , by reducing intestinal inflammation and promoting healing of the gut lining .

Cancer Treatment

It has been suggested that the compound could be used in cancer treatment for various types of cancer, such as breast cancer and colorectal cancer , by inhibiting cancer cell growth and inducing apoptosis .

Cognitive Impairment

Lastly, the compound may have applications in treating cognitive impairments, potentially improving memory and cognitive functions in conditions like Alzheimer’s disease .

Eigenschaften

IUPAC Name

6-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-12-2-1-9(5-14-12)13(19)16-10-6-15-17(7-10)11-3-4-20-8-11/h1-2,5-7,11H,3-4,8H2,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFHLWCTTBQZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1,6-dihydropyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.